molecular formula C13H13N3O3S2 B2752857 N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 852453-45-3

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2752857
CAS No.: 852453-45-3
M. Wt: 323.39
InChI Key: JUFMGOOYDOWDGO-UHFFFAOYSA-N
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Description

N-(Imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide (CAS 852453-45-3) is a chemical compound of significant interest in medicinal chemistry and anticancer research. This sulfonamide derivative, with the molecular formula C13H13N3O3S2 and a molecular weight of 323.39 g/mol, is built around the imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system known for its diverse biological activities . Research into structurally related imidazo[2,1-b]thiazole compounds has demonstrated considerable potential as microtubule-targeting agents. These conjugates exhibit potent antiproliferative effects against a range of human cancer cell lines, including lung (A549), cervical (HeLa), breast (MCF-7), and prostate (DU-145) cancers . The primary mechanism of action for these bioactive compounds involves the inhibition of tubulin polymerization, thereby disrupting microtubule formation. This action leads to a arrest of the cell cycle at the G2/M phase, which subsequently triggers apoptotic cell death, as confirmed by assays such as Hoechst staining, annexin V-FITC, and measurement of mitochondrial membrane potential (ΔΨm) . Molecular docking studies further suggest that these related molecules exert their effects by binding to the colchicine site on tubulin . The broader class of imidazo[2,1-b]thiazoles is recognized for its relevance in drug discovery, with reported activities extending to anti-bacterial, anti-inflammatory, and anti-tuberculosis applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All necessary safety information should be consulted prior to handling.

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFMGOOYDOWDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. Catalysts and solvents are selected to maximize efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives of this scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Compounds derived from imidazo[2,1-b]thiazole have demonstrated effectiveness against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL in vitro .
  • The presence of specific substituents on the imidazo[2,1-b]thiazole ring can enhance antimicrobial efficacy. For instance, compounds with halogenated phenyl groups often exhibit improved activity .

Antitubercular Applications

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide has been evaluated for its potential as an antitubercular agent. Research indicates that this compound can inhibit the growth of Mycobacterium tuberculosis effectively.

Case Studies:

  • In a study assessing various imidazo[2,1-b]thiazole derivatives, one compound was found to have an IC50 value of 2.32 µM against Mycobacterium tuberculosis H37Ra, indicating potent antitubercular activity without significant cytotoxicity towards human lung fibroblast cells .
  • Another study highlighted that a series of imidazo[2,1-b]thiazole derivatives exhibited selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria, suggesting a targeted approach in the development of new antitubercular agents .

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has shown that compounds containing this moiety can induce apoptosis in cancer cell lines.

Research Insights:

  • In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines, including colorectal carcinoma cells (HCT116), with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example, compounds were assessed for their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis crucial for cancer cell growth .

Summary Table of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialMycobacterium tuberculosis6.25 mg/mL
AntitubercularMycobacterium tuberculosis H37Ra2.32 µM
AnticancerHCT116 (colorectal carcinoma)<5.85 µM

Mechanism of Action

The mechanism of action of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazothiazole moiety can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The sulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide, highlighting their synthesis, physicochemical properties, and biological activities:

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Key Biological Activity (IC₅₀ or Inhibition Rate) Reference
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) 4-Methoxyphenyl, 6-chloropyridinyl acetamide 81 108–110 Not reported
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) 4-Chlorophenyl, 4-methoxybenzyl-piperazinyl pyridine 71 Not reported MDA-MB-231: IC₅₀ = 1.4 µM; VEGFR2 inhibition: 5.72% at 20 µM
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) 4-Methylsulfonylphenyl Not reported Not reported IC₅₀ = 1.4 µM (specific target not stated)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) 4-Methylsulfonylphenyl, N,N-dimethylmethanamine Not reported Not reported IC₅₀ = 1.2 µM
5-(Arylsulfonylamino)-6-phenylimidazo[2,1-b]thiazoles Arylsulfonylamino, phenyl 70–75 Not reported Not reported (synthetic focus)

Structural and Functional Insights

  • Core Scaffold Modifications : The imidazo[2,1-b]thiazole core is critical for bioactivity. Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 5l) exhibit enhanced cytotoxicity compared to electron-donating groups (e.g., 4-methoxyphenyl in 5h) .
  • Sulfonamide Role : The 4-methoxybenzenesulfonamide group in the target compound likely improves pharmacokinetic properties, similar to the 4-methylsulfonylphenyl group in compounds 5 and 6a, which showed potent IC₅₀ values (~1.4 µM) .
  • Heterocyclic Appendages : Piperazinyl and pyridinyl substituents (e.g., in 5l) enhance kinase inhibition (e.g., VEGFR2), suggesting that nitrogen-rich moieties improve target engagement .

Biological Activity

N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Overview of Imidazo[2,1-b]thiazole Derivatives

Imidazo[2,1-b]thiazole derivatives have been extensively studied for their diverse biological activities. These compounds often exhibit potent antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb) and various cancer cell lines. The unique structure of imidazo[2,1-b]thiazole allows for interactions with biological targets that can lead to therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[2,1-b]thiazole derivatives. For instance, a series of benzo-[d]-imidazo-[2,1-b]-thiazole compounds demonstrated significant antitubercular activity against Mtb with IC50 values as low as 2.03 mM and IC90 values reaching up to 15.22 mM . The most active compound in this series was noted for its selective inhibition of Mtb over non-tuberculous mycobacteria (NTM), suggesting a targeted approach in treating tuberculosis.

Table 1: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundIC50 (mM)IC90 (mM)Selectivity
IT062.0315.22High
IT102.327.05High

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways within the target organisms. For example, studies on related compounds have indicated that they may inhibit carbonic anhydrase (CA) isoforms crucial for bacterial survival . The structure-activity relationship indicates that modifications on the imidazo[2,1-b]thiazole moiety influence the potency and selectivity towards specific targets.

Anticancer Activity

In addition to antimicrobial properties, imidazo[2,1-b]thiazole derivatives have shown promise in anticancer applications. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of 8.38 µM for a derivative targeting MCF-7 cells .

Table 2: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
6iMCF-78.38
6bMCF-711.50

Case Studies

Several case studies have been documented regarding the efficacy of imidazo[2,1-b]thiazole derivatives in clinical settings or experimental models:

  • Antitubercular Efficacy : In a controlled study using luminescent strains of Mtb, derivatives were shown to significantly reduce bacterial load compared to controls .
  • Anticancer Trials : A derivative was tested on human cancer cell lines demonstrating selective cytotoxicity without affecting normal fibroblasts, indicating a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide, and what challenges exist in achieving high yields and purity?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling of imidazo[2,1-b]thiazole derivatives with sulfonamide precursors. For example, analogous compounds are synthesized via:

  • Stepwise functionalization : Coupling of 4-methoxybenzenesulfonyl chloride with an imidazo[2,1-b]thiazole intermediate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
  • Challenges : Ensuring regioselectivity during sulfonamide bond formation and avoiding side reactions (e.g., over-sulfonation). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical for minimizing byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures is often required to achieve >95% purity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key diagnostic signals include:
    • Aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.3 ppm, doublets).
    • Imidazo[2,1-b]thiazole protons (e.g., δ 7.5–8.2 ppm for H-2 and H-5) .
    • Methoxy group singlet (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 347.08 (C₁₃H₁₄N₄O₃S₂). Fragmentation patterns (e.g., loss of SO₂ or CH₃O-group) validate the sulfonamide linkage .
  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures <2% impurities .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate its anticancer activity, and how should control experiments be designed?

  • Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%). IC₅₀ values should be calculated using nonlinear regression .
  • Mechanistic studies :
    • Apoptosis: Annexin V/PI staining followed by flow cytometry.
    • Cell cycle analysis: Propidium iodide staining to detect G1/S arrest .
    • Negative controls : Include untreated cells and inactive structural analogs (e.g., sulfonamides lacking the imidazo[2,1-b]thiazole moiety) to confirm target specificity .

Q. What computational methods are effective in predicting its interaction with biological targets like kinases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., EGFR or Aurora kinases). Key interactions include:
    • Hydrogen bonding between the sulfonamide group and kinase backbone (e.g., Thr766 in EGFR).
    • π-π stacking of the imidazo[2,1-b]thiazole with hydrophobic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein contact frequencies .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from kinase inhibition assays .

Q. How does modifying substituents on the imidazo[2,1-b]thiazole ring affect its pharmacological profile?

  • Case studies :
    • Electron-withdrawing groups (e.g., -NO₂ at position 3): Enhance anticancer activity by increasing electrophilicity and target binding but may reduce solubility .
    • Hydrophobic substituents (e.g., -CH₃ at position 2): Improve membrane permeability but risk off-target effects (e.g., CYP450 inhibition) .
  • SAR analysis :
    • Methoxy vs. ethoxy : Larger alkoxy groups on the benzene ring decrease metabolic stability (e.g., CYP3A4-mediated demethylation) .
    • Sulfonamide vs. carboxamide : Sulfonamide derivatives show higher kinase selectivity due to stronger hydrogen bonding .

Q. Notes

  • Avoid commercial vendors (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies .
  • For in vivo studies, consider pharmacokinetic optimization (e.g., PEGylation for solubility) .

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